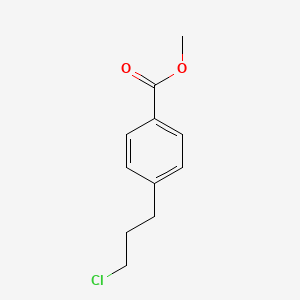![molecular formula C7H4INS B13656063 4-Iodobenzo[d]thiazole](/img/structure/B13656063.png)
4-Iodobenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodobenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes . The presence of an iodine atom at the 4-position of the benzo[d]thiazole ring enhances its reactivity and potential for further functionalization .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodobenzo[d]thiazole typically involves the iodination of benzo[d]thiazole. One common method includes the reaction of benzo[d]thiazole with iodine and a suitable oxidizing agent under controlled conditions. For example, the reaction can be carried out using iodine and potassium iodate in an acidic medium . Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Iodobenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Aplicaciones Científicas De Investigación
4-Iodobenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological targets.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Iodobenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other proteins. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic pathways. The presence of the iodine atom enhances its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]thiazole: Lacks the iodine substituent, making it less reactive.
4-Bromobenzo[d]thiazole: Contains a bromine atom instead of iodine, resulting in different reactivity and properties.
2-Iodobenzo[d]thiazole: Iodine atom is positioned differently, affecting its chemical behavior.
Uniqueness
This specific substitution pattern allows for unique interactions with biological targets and enhances its utility in various chemical reactions .
Propiedades
Fórmula molecular |
C7H4INS |
|---|---|
Peso molecular |
261.08 g/mol |
Nombre IUPAC |
4-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H4INS/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H |
Clave InChI |
JCKDGCSIZFYMDM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)N=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)



![3-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656015.png)







